molecular formula C19H13N3O4 B2573741 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034300-21-3

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2573741
CAS No.: 2034300-21-3
M. Wt: 347.33
InChI Key: MCWIRSUXVIADCF-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that integrates multiple functional groups, including a furan ring, a pyrazine ring, and a chromene backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-oxo-2H-chromene-3-carboxylic acid, which is then converted into its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with 3-(furan-2-yl)pyrazin-2-ylmethylamine under basic conditions to yield the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The chromene backbone can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as bromine or nitronium ions can be employed.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to various bioactive molecules. It could be explored for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Industry

In materials science, the compound’s unique structure could be utilized in the development of novel polymers or as a building block for advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide: can be compared to other chromene derivatives, such as coumarins and flavonoids, which also exhibit diverse biological activities.

    Furan-containing compounds: These include furan-2-carboxamides and furan-2-ylmethylamines, known for their roles in pharmaceuticals and agrochemicals.

    Pyrazine derivatives: Compounds like pyrazinamide, used in tuberculosis treatment, share structural similarities.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-18(13-10-12-4-1-2-5-15(12)26-19(13)24)22-11-14-17(21-8-7-20-14)16-6-3-9-25-16/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWIRSUXVIADCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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